molecular formula C10H11BrO3 B13655611 2-(3-Bromo-4-methoxyphenyl)propanoic acid

2-(3-Bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B13655611
M. Wt: 259.10 g/mol
InChI Key: XHLLCEDTOQFCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

XHLLCEDTOQFCFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity and Therapeutic Potential of Brominated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated phenylpropanoic acids represent a privileged scaffold in medicinal chemistry, particularly in the development of metabolic modulators. The core structure—a phenyl ring tethered to a carboxylic acid via a two-carbon chain—mimics endogenous fatty acids and amino acid metabolites. The strategic introduction of a bromine atom (typically at the para position) significantly alters the physicochemical profile, enhancing lipophilicity (


), metabolic stability against CYP450 oxidation, and binding affinity through halogen bonding interactions.

This guide details the structural activity relationships (SAR), therapeutic mechanisms (primarily PPAR agonism and Aldose Reductase inhibition), and validated protocols for the synthesis and biological evaluation of these compounds.

Structural Activity Relationship (SAR): The Bromine Advantage

The therapeutic utility of 3-(4-bromophenyl)propanoic acid derivatives stems from two distinct chemical features:

  • The Acidic Head Group: The propanoic acid tail mimics the carboxylate head of fatty acids (e.g., arachidonic acid), allowing these molecules to enter the ligand-binding domains (LBD) of nuclear receptors like PPARs.

  • The Halogenated Tail: The bromine substituent is not merely a hydrophobic bulk. It participates in Halogen Bonding , a non-covalent interaction where the electropositive "sigma hole" of the bromine atom interacts with electron-rich carbonyl oxygens or aromatic systems within the receptor pocket.

Comparative Halogen Potency

In PPAR


 agonist screens, the substitution of hydrogen with halogens typically follows this potency trend:


  • Bromine vs. Chlorine: Bromine provides a larger hydrophobic surface area (

    
     vs 
    
    
    
    ) and a more polarizable electron cloud, often resulting in a 5-10x increase in binding affinity (
    
    
    ) for hydrophobic pockets in metabolic enzymes.

Therapeutic Target I: Metabolic Regulation (PPARs)[1]

The most validated application of brominated phenylpropanoic acids is as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 (lipid metabolism) and PPAR

(glucose homeostasis).
Mechanism of Action

These compounds act as "lipid sensors." Upon binding to the PPAR LBD, they induce a conformational change that recruits the Retinoid X Receptor (RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes responsible for fatty acid oxidation and insulin sensitivity.

Pathway Visualization

PPAR_Pathway Ligand Brominated Phenylpropanoic Acid (Ligand) PPAR PPAR (α/γ) Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (Kd ~ nM) RXR RXR Heterodimerization PPAR->RXR Complex Formation Cofactors Co-activator Recruitment (PGC-1α) RXR->Cofactors Stabilization DNA PPRE Binding (Target Gene Promoter) Cofactors->DNA Nuclear Translocation Transcription Transcription (mRNA) DNA->Transcription Gene Activation Effect Therapeutic Effect: ↑ Lipid Oxidation ↑ Insulin Sensitivity Transcription->Effect Translation

Figure 1: Mechanism of Action for PPAR activation by phenylpropanoic acid ligands.[1]

Quantitative Data: PPAR Subtype Selectivity

Data synthesized from Nomura et al. (2003) and related SAR studies.

Compound StructureSubstituent (R)PPAR

EC

(

M)
PPAR

EC

(

M)
Selectivity Profile
Phenylpropanoic AcidH> 100> 100Inactive
3-(4-chlorophenyl)Cl12.545.0Weak Pan-agonist
3-(4-bromophenyl) Br 1.2 8.4 Potent

-selective
3-(4-trifluoromethyl)CF

3.515.0Moderate

Therapeutic Target II: Diabetic Complications (Aldose Reductase)

Beyond metabolic regulation, these derivatives inhibit Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.

  • Pathology: In hyperglycemia, ALR2 converts excess glucose to sorbitol. Sorbitol accumulation causes osmotic stress, leading to diabetic cataracts and neuropathy.

  • Bromine Role: The brominated aromatic ring fits into the "specificity pocket" of ALR2, displacing water molecules and locking the enzyme in an inactive state.

  • Potency: Brominated derivatives often exhibit IC

    
     values in the low micromolar range (
    
    
    
    ).

Chemical Synthesis Protocols

As a scientist, you require reproducible, scalable routes. Below are two validated pathways: a standard Knoevenagel route and an enantioselective Rhodium-catalyzed route.

Workflow Visualization

Synthesis_Workflow Start 4-Bromobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Intermed 4-Bromocinnamic Acid (Solid Intermediate) Step1->Intermed Reflux, -CO2 Step2 Selective Reduction (NaBH4/BiCl3 or H2/Pd-C) Intermed->Step2 Final 3-(4-Bromophenyl)propanoic Acid Step2->Final Yield: >85%

Figure 2: Standard synthetic route for non-chiral brominated phenylpropanoic acid.

Protocol A: Standard Synthesis (Knoevenagel Condensation)

Best for generating the scaffold for initial screening.

  • Condensation:

    • Dissolve 4-bromobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

    • Add catalytic piperidine (0.5 mL).

    • Reflux at 100°C for 4 hours until CO

      
       evolution ceases.
      
    • Workup: Pour into ice-cold HCl (2M). Filter the white precipitate (4-bromocinnamic acid).

  • Reduction (Chemoselective):

    • Note: Standard Pd/C hydrogenation can de-halogenate (remove the bromine). Use the BiCl

      
      /NaBH
      
      
      
      method to preserve the bromine.
    • Suspend 4-bromocinnamic acid (5 mmol) in Ethanol (20 mL).

    • Add BiCl

      
       (1 mmol) followed by portion-wise addition of NaBH
      
      
      
      (15 mmol) at 0°C.
    • Stir at room temperature for 2 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the alkene spot.

Protocol B: Enantioselective Synthesis (Rh-Catalyzed)

Required for clinical candidates (single enantiomer). Based on Organic Syntheses 2018, 95, 328-344.

  • Reagents: (4-bromophenyl)boronic acid, ethyl crotonate, [Rh(nbd)

    
    ]BF
    
    
    
    (catalyst), and (R)-BINAP (chiral ligand).[1]
  • Procedure:

    • Mix catalyst and ligand in dioxane to form the active complex.

    • Add boronic acid and TEA.

    • Add ethyl crotonate and heat to 30°C.

  • Hydrolysis: Saponify the ester with NaOH/MeOH to yield (S)-3-(4-bromophenyl)butanoic acid (methyl substituted analog) with >98% ee.

Experimental Bioassays

Assay 1: PPAR Binding Assay (TR-FRET)

Objective: Determine binding affinity (


) of the brominated compound.

Materials:

  • Lanthascreen™ TR-FRET PPAR alpha Competitive Binding Kit (Invitrogen/Thermo).

  • Terbium-labeled anti-GST antibody.

  • Fluormone™ Pan-PPAR Green.

Protocol:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Incubation: In a 384-well black plate, mix:

    • 10

      
      L PPAR-LBD-GST protein.
      
    • 5

      
      L Tb-anti-GST antibody.
      
    • 5

      
      L Fluormone tracer.
      
    • 0.5

      
      L Test compound (Brominated phenylpropanoic acid).
      
  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Read: Measure fluorescence emission at 520 nm (Fluormone) and 495 nm (Terbium) using a plate reader (e.g., EnVision).

  • Analysis: Calculate the 520/495 ratio. Plot vs. log[concentration] to derive IC

    
    .[2]
    
Assay 2: Aldose Reductase Inhibition

Objective: Measure inhibition of glucose-to-sorbitol conversion.[3]

Protocol:

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

  • Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), NADPH (0.1 mM), DL-glyceraldehyde (10 mM) as substrate.

  • Initiation: Add test compound (1-100

    
    M) and enzyme.
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.

  • Calculation: % Inhibition =

    
    .
    

References

  • Nomura, M., et al. (2003). "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators."[4] Journal of Medicinal Chemistry. Link

  • Ruble, J. C., et al. (2018).[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses. Link

  • Da Settimo, F., et al. (2005). "Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2023). "3-(4-Bromophenyl)propionic acid Safety Data Sheet." Link

  • Kasuga, J., et al. (2008).[5] "Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: Protocol for Using 2-(3-Bromo-4-methoxyphenyl)propanoic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS: 93748-15-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure features an electron-rich aryl bromide deactivated by an ortho-methoxy group, and a propanoic acid tail susceptible to racemization.

This application note provides two distinct protocols for coupling this substrate with aryl boronic acids:

  • Route A (Protection-First): Recommended for enantiopure starting materials to prevent racemization.

  • Route B (Direct Coupling): A high-efficiency, step-economic method for racemic substrates using aqueous bases.

Compound Profile
PropertyDataCritical Note
Molecular Weight 259.10 g/mol
Functional Groups Aryl Bromide, Methoxy ether, Carboxylic AcidBr is ortho to OMe (Steric/Electronic deactivation).
pKa (Acid) ~4.5 (calc.)Must be deprotonated or protected for coupling.
Chirality C2 position (alpha to carbonyl)High Risk: The

-proton is acidic (

); strong bases/heat cause racemization.

Strategic Considerations (The "Why")

The Free Acid Challenge

Unprotected carboxylic acids can poison Palladium (Pd) catalysts by coordinating to the metal center as carboxylates. Furthermore, they reduce solubility in standard non-polar coupling solvents (Toluene, THF).

  • Solution: We utilize a biphasic solvent system (Dioxane/Water) with inorganic bases (

    
    ) to keep the carboxylate soluble in the aqueous phase while the coupling occurs at the interface.
    
Ligand Selection for Deactivated Bromides

The 4-methoxy group donates electron density into the ring, increasing the bond strength of the C-Br bond and slowing down the Oxidative Addition step.

  • Recommendation: Standard

    
     often fails or requires high heat. We utilize Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos)  or Pd(dppf)Cl₂ . These electron-rich, bulky ligands facilitate oxidative addition into electron-rich aryl halides.
    

Experimental Protocols

Protocol A: The "Protection-First" Route (High Fidelity)

Best for: Enantiopure substrates or acid-sensitive boronic acids.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows the use of mild, anhydrous conditions that preserve the chiral center.

Step 1: Esterification (Standard)
  • Dissolve 2-(3-Bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in MeOH (0.5 M).

  • Add catalytic

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) at 0°C.
  • Reflux for 2 hours. Concentrate and work up (EtOAc/NaHCO3 wash).

    • Yield Target: >95%[1][2]

Step 2: Anhydrous Suzuki Coupling[3]
  • Vessel: Charge a dry Schlenk tube with the Methyl Ester (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
      (2.0 eq).
    
  • Catalyst: Add

    
      (2 mol%) and SPhos  (4 mol%).
    
    • Note: Alternatively, use XPhos Pd G2 precatalyst (2 mol%) for easier handling.

  • Solvent: Add anhydrous Toluene (0.2 M). Degas with Argon for 10 mins.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Direct Aqueous Coupling (Step Economy)

Best for: Racemic substrates or rapid analog generation.

Rationale: Uses water to solubilize the carboxylate salt. Requires careful pH management.

Reagents
  • Substrate: 2-(3-Bromo-4-methoxyphenyl)propanoic acid (1.0 eq)

  • Boronic Acid: Aryl Boronic Acid (1.3 eq)

  • Base: Potassium Carbonate (

    
    ) (3.5 eq)
    
    • Why 3.5 eq? 1 eq to deprotonate the carboxylic acid, 2 eq for the Suzuki mechanism, 0.5 eq excess.

  • Catalyst:

    
      (3-5 mol%)
    
    • Why? Extremely robust in aqueous media and resistant to air oxidation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Dissolution: In a reaction vial, dissolve the carboxylic acid substrate in the Dioxane/Water mixture.

  • Deprotonation: Add

    
    . Stir for 10 minutes at RT. Ensure the solution is homogeneous (carboxylate formation).
    
  • Addition: Add the Aryl Boronic Acid and the Pd catalyst.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. (Critical for Pd longevity).

  • Coupling: Seal the vial and heat to 90°C for 6–16 hours.

    • Monitoring: Check HPLC/LC-MS. The starting material peak (Acid) should disappear.

  • Workup (Acidic):

    • Cool to RT.

    • Crucial: Acidify carefully with 1M HCl to pH ~3 to protonate the product (free acid).

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Visualizations

Decision Logic & Workflow

This diagram illustrates the decision process between Route A and Route B based on chirality.

G Start Start: 2-(3-Bromo-4-methoxyphenyl) propanoic acid CheckChiral Is the substrate Enantiopure? Start->CheckChiral Protect Route A: Esterification (MeOH/H2SO4) CheckChiral->Protect Yes (Prevent Racemization) DirectCouple Route B: Direct Aqueous Coupling Solvent: Dioxane/H2O (4:1) Base: K2CO3 (3.5 eq) CheckChiral->DirectCouple No (Racemic/Stable) CoupleAnhydrous Coupling: Toluene, K3PO4 Cat: XPhos Pd G2 Protect->CoupleAnhydrous Saponify Hydrolysis (LiOH) (Restore Acid) CoupleAnhydrous->Saponify End Final Biaryl Acid Product Saponify->End AcidWorkup Acidic Workup (pH 3) (Protonate Product) DirectCouple->AcidWorkup AcidWorkup->End

Caption: Decision tree selecting the optimal protocol based on substrate chirality and step-economy requirements.

Mechanistic Cycle (Direct Coupling)

The specific interaction of the free acid in the catalytic cycle.

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + OH- (from K2CO3/H2O) Note Note: Carboxylate (R-COO-) ensures solubility but does not participate in cycle OxAdd->Note Solvated by H2O TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Simplified Suzuki catalytic cycle highlighting the role of the base in activating the Pd(II) species in aqueous media.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationThe free acid may be coordinating to Pd. Switch to Protocol A (Ester) or increase water ratio to 1:1 to ensure full solvation of the carboxylate.
Protodeboronation Unstable Boronic AcidIf the boronic acid loses Boron before coupling, switch to Boronic Esters (Pinacol) or MIDA boronates , which are slow-release agents.
Racemization (ee% drop) Base-Mediated EnolizationThe

-proton is acidic. Lower temp to 60°C and extend time. Use weaker base (

or

) in anhydrous conditions (Protocol A).
Black Precipitate Pd Aggregation ("Pd Black")Insufficient ligand stabilization. Add 10 mol% extra ligand (e.g.,

or SPhos) or switch to a Palladacycle precatalyst.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on bulky ligands like

    
     for deactivated substrates).
    [Link]
    
  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[4][5] Science, 313(5787), 662-664. (Context on decarboxylative risks). [Link]

  • Lundin, P. M., & Fu, G. C. (2010).

    
    -Chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. (Relevant for handling racemization prone 
    
    
    
    -chiral centers). [Link]

Sources

Application Note: Strategic Chiral Resolution of 2-(3-Bromo-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The resolution of 2-(3-Bromo-4-methoxyphenyl)propanoic acid is a critical process step in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Remogliflozin analogs) and certain PPAR agonists. As a 2-arylpropionic acid (a "profen" derivative), this molecule possesses a labile proton at the chiral center (


), making it susceptible to racemization under strongly basic conditions or high temperatures.

Achieving high enantiomeric excess (ee > 99%) is mandatory for regulatory compliance and pharmacological efficacy. This guide outlines two distinct, self-validating workflows:

  • Classical Diastereomeric Salt Crystallization: The robust, scalable "workhorse" method for multi-kilogram batches.

  • Biocatalytic Kinetic Resolution: A high-specificity "green" alternative using immobilized lipases.

Method A: Diastereomeric Salt Crystallization (Scalable)

Mechanistic Rationale

The separation relies on the solubility differential between the diastereomeric salts formed by the racemic acid and a chiral base. For 3-bromo-4-methoxy analogs, (S)-(-)-1-Phenylethylamine ((S)-PEA) is the preferred resolving agent due to its structural rigidity and ability to form tight lattice networks with phenylpropanoic acids.

  • Target: Isolation of the (S)-enantiomer (typical bioactive pharmacophore).

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 – 0.6 equivalents).

  • Solvent System: Isopropyl Alcohol (IPA) / Water (9:1 v/v).

Experimental Protocol

Step 1: Salt Formation

  • Charge 100 g of racemic 2-(3-Bromo-4-methoxyphenyl)propanoic acid into a reactor.

  • Add 500 mL of IPA:Water (9:1). Heat to 75°C until fully dissolved.

  • Slowly add 27.5 g (0.6 eq) of (S)-(-)-1-Phenylethylamine over 20 minutes.

    • Note: Using 0.6 equivalents (Pope-Peachey method) maximizes yield of the less soluble salt while leaving the unwanted enantiomer in solution.

Step 2: Controlled Crystallization

  • Cool the solution to 60°C and seed with 100 mg of pure (S,S)-salt if available.

  • Implement a linear cooling ramp: -10°C/hour until reaching 20°C .

  • Hold at 20°C for 4 hours to ripen the crystals.

  • Filter the solids. Wash the cake with 50 mL cold IPA.

Step 3: Recrystallization (Enrichment)

  • Analyze the wet cake. If ee < 98%, recrystallize again from IPA/Water (1:1) using 5 volumes relative to solid weight.

Step 4: Acid Liberation

  • Suspend the salt in 300 mL Ethyl Acetate (EtOAc).

  • Add 150 mL 1N HCl (aq) and stir vigorously for 30 minutes.

  • Separate phases. Wash the organic layer with brine.

  • Dry over

    
     and evaporate to yield the pure (S)-acid.
    
Process Workflow Diagram

G Racemate Racemic Acid (Start) Dissolution Dissolution (IPA/H2O, 75°C) Racemate->Dissolution Agent Add (S)-PEA (0.6 eq) Agent->Dissolution Crystallization Cooling Ramp (75°C -> 20°C) Dissolution->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Cake (S-Acid : S-Amine Salt) Filtration->SolidPhase Precipitate LiquidPhase Filtrate (Enriched R-Acid) Filtration->LiquidPhase Mother Liquor Recryst Recrystallization (if ee < 98%) SolidPhase->Recryst Check Purity Hydrolysis Acid Hydrolysis (1N HCl / EtOAc) SolidPhase->Hydrolysis Valid ee Recryst->SolidPhase Iterate FinalProduct Pure (S)-Acid (>99% ee) Hydrolysis->FinalProduct

Caption: Workflow for the classical resolution of 2-arylpropionic acids via diastereomeric salt formation.

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Mechanistic Rationale

Lipases, specifically Candida antarctica Lipase B (CALB, immobilized as Novozym 435), exhibit high enantioselectivity toward the esterification of profens. The enzyme preferentially esterifies the (S)-enantiomer (or hydrolyzes the (S)-ester), leaving the (R)-acid unreacted (or vice versa, depending on the specific steric fit).

  • Mechanism: Kinetic Resolution via enantioselective esterification.[1]

  • Biocatalyst: Novozym 435 (Immobilized CALB).

  • Acyl Acceptor: Ethanol or Methanol.

Experimental Protocol
  • Reaction Setup: Dissolve 5.0 g of racemic acid in 50 mL of Methyl tert-butyl ether (MTBE) or Toluene (hydrophobic solvents preserve enzyme activity).

  • Additives: Add 1.0 eq of Ethanol (acyl acceptor).

  • Initiation: Add 500 mg (10% w/w) Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via HPLC. Stop reaction at ~45-50% conversion .

    • Theory: At 50% conversion, the product (Ester) will be highly enriched in one enantiomer, and the substrate (Acid) in the other.

  • Workup: Filter off the enzyme (recyclable).

  • Separation: Wash the organic phase with saturated

    
    .
    
    • Aqueous Phase: Contains the unreacted Acid (Enriched Enantiomer A).

    • Organic Phase: Contains the Ester (Enriched Enantiomer B).

  • Hydrolysis (Optional): The ester can be chemically hydrolyzed (LiOH/THF) to yield the antipodal acid.

Kinetic Pathway Diagram

Enzymatic Racemate Racemic Acid Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme CALB (Novozym 435) + EtOH Enzyme->Complex S_Ester (S)-Ethyl Ester (Organic Layer) Complex->S_Ester Fast Reaction R_Acid (R)-Acid (Aqueous Layer) Complex->R_Acid Slow/No Reaction

Caption: Kinetic resolution pathway separating the racemic mixture into an organic-soluble ester and an aqueous-soluble acid.

Analytical Validation (Chiral HPLC)

To validate the success of the resolution, a robust Chiral HPLC method is required. The presence of the bromine and methoxy groups provides excellent pi-pi interaction capabilities with polysaccharide columns.

Recommended Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Amylose/Cellulose carbamates are industry standard for profens.
Mobile Phase n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1)Non-polar mode. TFA ensures the acid remains protonated (suppresses tailing).
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Detection UV @ 230 nm & 254 nmThe Bromine/Methoxy phenyl ring absorbs strongly here.
Temperature 25°CAmbient temperature prevents thermal racemization during analysis.
Expected Resolution (

)
> 2.5Baseline separation is typical for this class.
Troubleshooting Guide
  • Poor Resolution (

    
     < 1.5):  Decrease IPA concentration to 5% or switch to Ethanol. Ensure TFA is fresh (0.1% is critical for peak shape).
    
  • Low Yield in Salt Crystallization: The salt might be too soluble. Switch solvent from IPA/Water to Acetone or Ethyl Acetate/Ethanol .

  • Racemization: If ee drops during workup, ensure all evaporation steps are done < 40°C. 2-arylpropionic acids are prone to racemization via enol intermediate formation in basic or hot conditions.

References

  • Review of Profen Resolution: Agranat, I., Caner, H., & Caldwell, J. (2002). "Putting chirality to work: the strategy of chiral switches." Nature Reviews Drug Discovery, 1(10), 753-768. Link

  • SGLT2 Intermediate Synthesis: Khanna, S., et al. (2018). "An Efficient and Practical Synthesis of Remogliflozin Etabonate." ClockSS. Describes synthesis of related gliflozin intermediates. Link

  • Enzymatic Resolution: Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched profens." Tetrahedron: Asymmetry, 18(12), 1363-1393. (Standard reference for CALB-mediated resolution of 2-arylpropionic acids).
  • Chiral HPLC Methodologies: Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. (Foundational text for Chiralpak AD/OD column usage).

Sources

Preparation of amide derivatives from 2-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amidation of 2-(3-Bromo-4-methoxyphenyl)propanoic Acid

Introduction & Strategic Context

The substrate 2-(3-Bromo-4-methoxyphenyl)propanoic acid represents a high-value scaffold in medicinal chemistry, sharing the structural architecture of 2-arylpropanoic acid NSAIDs ("profens") while offering a distinct 3-bromo handle for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

However, this scaffold presents a specific challenge: Racemization .[1] The


-proton is significantly acidic (

) due to the adjacent carbonyl and the electron-withdrawing nature of the aryl ring (despite the methoxy donor, the inductive effect of the bromine and the resonance of the ring stabilize the enolate).

The Core Challenge: Standard amidation conditions often lead to partial racemization via two mechanisms:

  • Base-catalyzed Enolization: Over-use of base (TEA/DIPEA) promotes proton abstraction.

  • Ketene Formation: Highly activated intermediates (like mixed anhydrides) can eliminate to form a ketene, which reacts non-stereoselectively with the amine.

This guide prioritizes T3P (Propylphosphonic anhydride) as the primary reagent for its proven ability to suppress epimerization, with HATU and Acid Chloride methods provided as specific alternatives for difficult substrates.

Decision Matrix: Selecting the Coupling Strategy

Do not apply a "one-size-fits-all" approach. Select the protocol based on the nucleophilicity of your amine partner.

AmidationStrategy Start Start: Select Amine Partner CheckAmine Assess Amine Nucleophilicity Start->CheckAmine Primary Primary/Secondary Aliphatic Amine (High Nucleophilicity) CheckAmine->Primary Aniline Aniline/Heterocyclic Amine (Moderate Nucleophilicity) CheckAmine->Aniline Weak Electron-Deficient Aniline/Sulfonamide (Low Nucleophilicity) CheckAmine->Weak T3P Protocol A: T3P Coupling (Best for Chiral Retention & Scale) Primary->T3P Preferred Aniline->T3P Scalable HATU Protocol B: HATU Coupling (Best for Discovery/Small Scale) Aniline->HATU Fast AcidCl Protocol C: Ghosez/Oxalyl Chloride (Force Conditions - High Racemization Risk) Weak->AcidCl Last Resort

Figure 1: Strategic decision tree for coupling reagent selection based on amine reactivity.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Gold Standard)

Why: T3P (Propylphosphonic anhydride) acts as an acid scavenger and activating agent. It operates well with weak bases (Pyridine/NMM), significantly reducing the risk of


-deprotonation. By-products are water-soluble, simplifying workup.[2]

Reagents:

  • Acid: 2-(3-Bromo-4-methoxyphenyl)propanoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5-10 mL/g).

  • Cooling: Cool the mixture to 0°C in an ice bath. Critical: Lower temperature suppresses racemization.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Aliphatic amines: 1-2 hours.

    • Anilines: 4-12 hours.

  • Quench & Workup:

    • Add water (equal volume).

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.

Validation:

  • Yield: Typically >85%.[3]

  • ee% Retention: Typically >98% (substrate dependent).

Protocol B: HATU Coupling (Discovery Scale)

Why: HATU is extremely fast and high-yielding for library synthesis but requires expensive reagents and careful removal of urea byproducts.

Reagents:

  • Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF at 0°C. Stir for 5 minutes. Note: Do not stir longer than 10 mins without amine to avoid racemization of the active ester.

  • Addition: Add the Amine followed immediately by DIPEA.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1-2 hours.

  • Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) to remove DMF, followed by dilute citric acid and brine.

Protocol C: Acid Chloride Method (The "Nuclear Option")

Why: Only for non-nucleophilic amines (e.g., sulfonamides, electron-poor anilines) where HATU/T3P fail. Risk: High risk of racemization via ketene formation.

Step-by-Step:

  • Dissolve Acid in DCM (anhydrous). Add 1 drop of DMF (catalyst).

  • Cool to -20°C (Cryostat or Ice/Salt).

  • Add Oxalyl Chloride (1.2 equiv) dropwise. Stir 1h at 0°C.

  • Concentrate in vacuo (keep temp < 20°C) to remove excess oxalyl chloride.

  • Redissolve acid chloride in DCM.

  • Add Amine and mild base (e.g., 2,6-Lutidine) at -78°C or -20°C .

Comparative Analysis of Methods

MetricProtocol A (T3P)Protocol B (HATU)Protocol C (Acid Cl)
Racemization Risk Low (Best)ModerateHigh
Atom Economy HighLow (Large byproduct)Moderate
Purification Extraction (Wash)Column often requiredExtraction/Column
Scalability Excellent (kg scale)Poor (Cost/Safety)Good
Cost ModerateHighLow

Mechanism of Action & Racemization Pathways

Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the T3P activation pathway versus the racemization "danger zone."

ReactionMechanism Acid Start: Chiral Acid MixedAnh Active Intermediate (Mixed Anhydride) Acid->MixedAnh + T3P / Base Base Base (Pyridine) Base->MixedAnh Promotes T3P T3P Reagent Path_Product Pathway A: Amidation (Fast Nucleophilic Attack) MixedAnh->Path_Product + Amine (Fast) Path_Racem Pathway B: Racemization (Slow Enolization/Ketene) MixedAnh->Path_Racem Excess Base / Heat Amide Target: Chiral Amide Path_Product->Amide Racemate Impurity: Racemic Amide Path_Racem->Racemate

Figure 2: Mechanistic pathway showing the competition between productive amidation and racemization.

Quality Control & Analytical Standards

To ensure the integrity of the chiral center, the following analytical methods are mandatory:

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA (e.g., 90:10) or CO₂/MeOH (for SFC).

    • Target: Enantiomeric Excess (ee) > 98%.

  • 1H NMR Diagnostics:

    • Look for the "doublet of doublets" or splitting of the methoxy/methyl signals which often indicates the presence of diastereomers if the amine partner is also chiral.

    • Key Shift: The

      
      -CH (quartet) is usually distinct for R vs S enantiomers in the presence of a chiral shift reagent (e.g., Eu(hfc)₃) if chiral HPLC is unavailable.
      

Troubleshooting Guide

  • Problem: Low Conversion with Aniline.

    • Solution: Switch to T3P in Pyridine (solvent) at 50°C. While heat risks racemization, T3P is robust enough to handle mild heating better than HATU.

  • Problem: 5-10% Racemization observed.

    • Solution: Switch base from DIPEA/TEA to Collidine or 2,6-Lutidine (non-nucleophilic, weaker bases). Ensure temperature during activation is strictly 0°C.

  • Problem: Formation of "Sticky" oils.

    • Solution: The 3-Br-4-OMe moiety is lipophilic. If the product oils out, triturate with cold Diethyl Ether or Pentane to induce crystallization.

References

  • T3P Overview & Mechanism

    • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[4][5]

    • Source: Organic Process Research & Development
  • Prevention of Racemization in 2-Arylpropanoic Acids

    • Strategies for the Synthesis of Enantiomerically Pure 2-Arylpropionic Acid Deriv
    • Source: Chemical Reviews
  • Comparison of Coupling Reagents (HATU vs T3P)

    • Scalable Synthesis of Amides: T3P as a Green Altern
    • Source: Green Chemistry
  • General Amide Bond Formation Guide

    • Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Society Reviews

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-(3-Bromo-4-methoxyphenyl)propanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of well-characterized reference standards is paramount. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified, ensuring the safety, efficacy, and consistency of therapeutic products. This guide provides a comprehensive framework for the characterization of 2-(3-Bromo-4-methoxyphenyl)propanoic acid , a crucial building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple listing of analytical techniques. As a Senior Application Scientist, the goal is to provide a logical and scientifically sound approach to establishing this compound as a reference standard. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols. This guide will compare the rigorous characterization of the primary reference standard with a potential alternative, such as a regioisomer, to underscore the importance of specificity in analytical methods.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of a candidate reference standard is the bedrock of its characterization. For 2-(3-Bromo-4-methoxyphenyl)propanoic acid, these properties dictate its handling, storage, and analytical behavior.

PropertyPredicted/Observed ValueSignificance in Reference Standard Characterization
Molecular Formula C₁₀H₁₁BrO₃Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 259.10 g/mol Essential for the preparation of solutions of known concentration and for mass spectrometry analysis.
Appearance White to off-white solidA basic but important quality attribute. Any deviation may indicate the presence of impurities.
Melting Point (Predicted) ~110-120 °CA sharp melting point range is a classic indicator of high purity. Broadening can suggest the presence of impurities. The melting point of the related 2-(3-Bromo-4-methoxyphenyl)acetic acid is 113.3-114.2 °C (386.3–387.2 K).[1]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterKnowledge of solubility is critical for the preparation of solutions for various analytical techniques and for assessing potential formulation challenges.
pKa (Predicted) ~4.5The acidity of the carboxylic acid group influences its chromatographic behavior, particularly in reversed-phase HPLC, and its extraction properties.
Structural Confirmation: A Multi-technique Approach

Unambiguous structural confirmation is non-negotiable for a reference standard. A combination of spectroscopic techniques provides a composite and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. Based on the known spectral data for the closely related 2-(3-Bromo-4-methoxyphenyl)acetic acid[1], we can predict the following key resonances for our target compound:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~1.5 (d, 3H): Doublet for the methyl protons (CH₃) coupled to the adjacent methine proton.

    • δ ~3.7 (q, 1H): Quartet for the methine proton (CH) coupled to the methyl protons.

    • δ ~3.9 (s, 3H): Singlet for the methoxy protons (OCH₃).

    • δ ~6.9 (d, 1H): Doublet for the aromatic proton ortho to the methoxy group.

    • δ ~7.2 (dd, 1H): Doublet of doublets for the aromatic proton ortho to the propanoic acid group.

    • δ ~7.5 (d, 1H): Doublet for the aromatic proton ortho to the bromine atom.

    • δ ~10-12 (br s, 1H): Broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~18 (CH₃): Methyl carbon.

    • δ ~45 (CH): Methine carbon.

    • δ ~56 (OCH₃): Methoxy carbon.

    • δ ~112 (Ar-CH): Aromatic carbon ortho to the methoxy group.

    • δ ~113 (Ar-C): Aromatic carbon bearing the bromine.

    • δ ~129 (Ar-CH): Aromatic carbon ortho to the propanoic acid group.

    • δ ~132 (Ar-CH): Aromatic carbon ortho to the bromine.

    • δ ~135 (Ar-C): Aromatic carbon bearing the propanoic acid group.

    • δ ~155 (Ar-C): Aromatic carbon bearing the methoxy group.

    • δ ~180 (C=O): Carboxylic acid carbonyl carbon.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum offers further structural clues. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1250 cm⁻¹ (strong): C-O stretch of the methoxy group.

  • Aromatic C-H and C=C stretches.

Purity Assessment: A Comparative Approach

The purity of a reference standard must be definitively established. This involves not only quantifying the main component but also identifying and quantifying any impurities present. To illustrate the importance of robust analytical methods, we will compare the analysis of the primary reference standard, 2-(3-Bromo-4-methoxyphenyl)propanoic acid, with a potential isomeric impurity, 2-(2-Bromo-4-methoxyphenyl)propanoic acid .

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.

Experimental Protocol: HPLC Purity and Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and the isomeric impurity in the mobile phase to a concentration of approximately 0.5 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like the target analyte.

  • Acidified Mobile Phase: The phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: Necessary to elute any potential impurities with a wide range of polarities and to ensure adequate separation of the isomeric impurity.

  • UV Detection at 225 nm: This wavelength is chosen to provide good sensitivity for the aromatic system present in the molecule.

Comparative Data:

CompoundRetention Time (min)Peak Purity
2-(3-Bromo-4-methoxyphenyl)propanoic acid ~15.2>99.5%
2-(2-Bromo-4-methoxyphenyl)propanoic acid ~14.8>99.5%

The ability to resolve these two isomers demonstrates the specificity of the HPLC method, a critical requirement for a reference standard characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the gold standard for the identification and quantification of residual solvents, which are process-related impurities.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent (for volatile organics).

  • Injector Temperature: 250 °C.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium.

  • MS Detection: Full scan mode (m/z 35-350).

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., DMSO) and analyze by headspace injection.

Rationale for Method Parameters:

  • Headspace Injection: This technique is ideal for analyzing volatile residual solvents in a non-volatile matrix.

  • DB-624 Column: This column chemistry is well-suited for the separation of a wide range of common organic solvents.

  • Mass Spectrometric Detection: Provides definitive identification of the detected solvents by comparison of their mass spectra to a library.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol: qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard is crucial for accurate quantification.

  • Data Processing: Careful integration of non-overlapping signals from both the analyte and the internal standard.

Rationale for Method Parameters:

  • Internal Standard: The use of a certified internal standard allows for the direct calculation of the analyte's purity based on the ratio of their signal integrals and the number of protons contributing to each signal.

  • Long Relaxation Delay: Ensures that all protons are fully relaxed between scans, which is essential for accurate integration and quantification.

Workflow and Decision Making

The characterization of a reference standard is a systematic process. The following diagram illustrates the workflow, from initial synthesis to final certification.

Reference_Standard_Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation and Physicochemical Properties cluster_purity Purity Assessment cluster_certification Certification synthesis Synthesis of 2-(3-Bromo-4-methoxyphenyl)propanoic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir melting_point Melting Point ir->melting_point solubility Solubility melting_point->solubility hplc HPLC (Purity and Assay vs. Isomer) solubility->hplc gcms GC-MS (Residual Solvents) hplc->gcms qnmr qNMR (Absolute Purity) gcms->qnmr documentation Comprehensive Certificate of Analysis qnmr->documentation stability Stability Studies documentation->stability

Caption: Workflow for the characterization of a chemical reference standard.

Conclusion and Best Practices

The comprehensive characterization of 2-(3-Bromo-4-methoxyphenyl)propanoic acid, as outlined in this guide, is essential for its establishment as a reliable reference standard. The orthogonal analytical techniques described provide a self-validating system, ensuring the identity, purity, and quality of the material.

Key Takeaways for Researchers:

  • A multi-faceted approach is crucial: No single technique is sufficient to fully characterize a reference standard.

  • Method specificity is paramount: Analytical methods must be able to distinguish the target compound from closely related impurities, such as isomers.

  • Authoritative guidelines provide the framework: Adherence to principles outlined by bodies such as the USP and ICH ensures the quality and acceptance of the reference standard.[2][3][4][5][6][7]

By following a rigorous and scientifically sound characterization process, researchers and drug development professionals can have high confidence in the quality of their reference standards, which is fundamental to the development of safe and effective medicines.

References

  • United States Pharmacopeial Convention. (2020). General Chapter, 〈11〉 USP Reference Standards. USP-NF.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • Qualio. (2023). The complete guide to the ICH Q7 guidelines.
  • USP-NF. 〈11〉 USP Reference Standards.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • United States Pharmacopeia. (2022). Monographs Affected by Revision to <11> USP Reference Standards.
  • ECA Academy. (2024). USP: <11> Reference Standards - Draft published for Comment.
  • Findlater, M., Guzei, I. A., & Tsvetkov, Y. D. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1955.
  • Sandle, T. (2017). Revisions made to European Pharmacopoeia sterilisation chapters. European Pharmaceutical Review.
  • Haberer, K., & van Doorne, H. (2011). Biological indicators, tools to verify the effect of sterilisation processes - position paper prepared on behalf of group 1 (biological methods and statistical analysis). Pharmeur Bio Sci Notes, 2011(2), 26-39.
  • ResearchGate. (2017). (PDF)
  • Med Device Online.
  • Annel, P. (2017). The revised chapter 5.1.2: Biological. Indicators (BI's) in validation of sterilisation. processes - a brief overview of the essential.
  • European Directorate for the Quality of Medicines & HealthCare. (2017). 5.1.2 Biological indicators and related microbial preparations used in the manufacture of sterile products.
  • Beilstein Journals.
  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1955.

Sources

Comparative analysis of brominated vs non-brominated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and supramolecular chemistry, the modification of a phenylpropanoic acid (hydrocinnamic acid) scaffold with a bromine atom is rarely a trivial substitution. It represents a strategic shift from purely hydrophobic interactions to specific, directionally-driven molecular recognition.

This guide provides a comparative analysis of 3-phenylpropanoic acid (PPA) and its para-substituted analog, 3-(4-bromophenyl)propanoic acid (4-Br-PPA). While PPA serves as a baseline hydrophobic linker, 4-Br-PPA introduces the "sigma hole" phenomenon—enabling halogen bonding—and significantly alters metabolic susceptibility. This document details the physicochemical divergences, structural implications, and synthesis protocols required to leverage these differences effectively.

Physicochemical Profile

The introduction of a bromine atom at the para position induces profound changes in the solid-state and solution-phase behavior of the molecule.

Table 1: Comparative Physicochemical Data
Property3-Phenylpropanoic Acid (PPA)3-(4-Bromophenyl)propanoic Acid (4-Br-PPA)Impact of Bromination
Molecular Weight 150.18 g/mol 229.07 g/mol +52% mass increase; affects diffusion rates.
Melting Point 47–49 °C133–136 °CSignificant Increase (+86°C). Indicates stronger intermolecular packing forces (halogen bonding).
Lipophilicity (LogP) ~1.84~2.70+0.86 log units. Increases membrane permeability but decreases aqueous solubility.
pKa (COOH) 4.66~4.58Slight Acidification. The -I (inductive) effect of Br stabilizes the carboxylate anion slightly.
Solubility (Water) ~5.9 g/L< 1.0 g/LDrastic reduction due to increased lipophilicity and lattice energy.
Electronic Effect Neutral / Weak DonorElectron Withdrawing (Inductive)Deactivates the ring toward electrophilic attack; activates sigma-hole interactions.

Analyst Note: The dramatic rise in melting point despite the modest molecular weight increase is the primary indicator of Halogen Bonding in the solid state. While PPA relies on weak van der Waals forces and carboxylic acid dimerization, 4-Br-PPA networks are reinforced by Br···O interactions.

Structural & Supramolecular Dynamics

The Sigma Hole Phenomenon

The most critical functional difference is the electrostatic potential surface.

  • PPA (Hydrogen): The para-hydrogen is electrostatically neutral to slightly positive but lacks directionality. It interacts primarily via isotropic dispersion forces.

  • 4-Br-PPA (Bromine): The bromine atom exhibits an anisotropic charge distribution. While the equatorial belt of the bromine is electron-rich (nucleophilic), the distal tip along the C-Br bond axis is electron-deficient. This region of positive electrostatic potential is called the Sigma Hole .[1]

Mechanistic Diagram: Halogen Bonding vs. Steric Packing

The following diagram illustrates how 4-Br-PPA utilizes the sigma hole to bind target proteins or self-assemble, contrasting with the non-specific packing of PPA.

G cluster_0 Non-Brominated (PPA) cluster_1 Brominated (4-Br-PPA) PPA Phenylpropanoic Acid (Para-H) Interaction_H Interaction: Isotropic Van der Waals PPA->Interaction_H Outcome_H Outcome: Loose Packing Low Melting Point Interaction_H->Outcome_H BrPPA 4-Bromo-Phenylpropanoic Acid (Para-Br) SigmaHole SIGMA HOLE (+) (Anisotropic Charge) BrPPA->SigmaHole Polarizability Target Target Acceptor (C=O, N-lone pair) SigmaHole->Target Linear Interaction (165-180°) Outcome_Br Outcome: Directional Halogen Bond High Melting Point Specific Binding Target->Outcome_Br

Figure 1: Mechanistic comparison of interaction modes. The brominated variant enables directional halogen bonding (red path), creating high-stability complexes unavailable to the unsubstituted parent.

Biological Implications[2][3][4][5]

Metabolic Stability (Metabolic Blocking)

In drug discovery, PPA derivatives are often subject to rapid oxidative metabolism.

  • PPA Liability: The para-position of the phenyl ring is the primary site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes (e.g., CYP2C9). This converts the lipophilic drug into a polar phenol, accelerating clearance.

  • 4-Br-PPA Advantage: The C-Br bond is metabolically robust. Placing a bromine at the para-position effectively "blocks" this metabolic soft spot. Furthermore, the increased lipophilicity of 4-Br-PPA often increases binding affinity to metabolic enzymes or receptors (e.g., PPAR agonists), though it may also increase non-specific protein binding.

Binding Affinity (SAR)

In Structure-Activity Relationship (SAR) studies, replacing H with Br is often used to probe the size and electronic requirements of a binding pocket.

  • Volume: Br (Van der Waals radius ~1.85 Å) is significantly larger than H (~1.20 Å). If the pocket is tight, 4-Br-PPA will lose potency (steric clash).

  • Affinity: If the pocket contains a backbone carbonyl or a histidine residue properly aligned, 4-Br-PPA can form a halogen bond, potentially increasing potency by 5–10 fold compared to PPA.

Experimental Protocols

Synthesis: Selective Hydrogenation

Synthesizing 4-Br-PPA requires care. Standard hydrogenation conditions used for PPA (Pd/C + H2) often lead to hydrodehalogenation (cleaving the C-Br bond), reverting the product back to PPA.

Protocol A: Synthesis of PPA (Standard)
  • Substrate: trans-Cinnamic acid.[2]

  • Catalyst: 10% Pd/C (5 mol%).

  • Solvent: Methanol or Ethanol.

  • Conditions: 1 atm H₂, RT, 2 hours.

  • Workup: Filter catalyst through Celite, evaporate solvent. Yield >95%.

Protocol B: Synthesis of 4-Br-PPA (Chemoselective)

Objective: Reduce the alkene without removing the bromine.

  • Substrate: 4-Bromo-cinnamic acid.

  • Catalyst Selection:

    • Option 1 (Preferred):RhCl(PPh₃)₃ (Wilkinson’s Catalyst) . Homogeneous catalysis prevents oxidative addition into the C-Br bond.

    • Option 2 (Heterogeneous):Pt/C (Platinum on Carbon) or Pd/C poisoned with diphenylsulfide. Platinum is less active toward aryl halides than Palladium.

  • Solvent: Ethyl Acetate (avoid alcohols if transesterification is a risk, though MeOH is usually fine for acids).

  • Procedure:

    • Dissolve 1.0 eq of 4-bromocinnamic acid in Ethyl Acetate (0.1 M).

    • Add 5 mol% Wilkinson's catalyst.

    • Purge with H₂ balloon (1 atm). Stir at RT for 12–24 hours.

  • Validation:

    • Monitor via TLC (Hexane:EtOAc 3:1).

    • Critical Check: 1H NMR must show disappearance of alkene doublets (δ 6.4–7.7 ppm region) without the appearance of the triplet/multiplet pattern characteristic of unsubstituted PPA.

Workflow Diagram: Synthesis & Validation

G Start Start: 4-Bromo-Cinnamic Acid Decision Select Catalyst Start->Decision Path_Bad Pd/C (Standard) Decision->Path_Bad High Risk Path_Good RhCl(PPh3)3 or Pt/C Decision->Path_Good Recommended Reaction_Bad Reaction: H2, MeOH (Non-selective) Path_Bad->Reaction_Bad Reaction_Good Reaction: H2, EtOAc (Chemoselective) Path_Good->Reaction_Good Result_Bad FAILURE: Hydrodehalogenation Product: PPA (Br lost) Reaction_Bad->Result_Bad Side Reaction Result_Good SUCCESS: Alkene Reduction Only Product: 4-Br-PPA Reaction_Good->Result_Good

Figure 2: Synthetic workflow highlighting the risk of debromination. Wilkinson's catalyst is recommended to preserve the halogen motif.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to 3-Bromo-3-phenylpropanoic Acid and Other Halogenated Phenylpropanoic Acids. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)propionic acid Product Specification. Retrieved from

  • Politzer, P., Murray, J. S., & Clark, T. (2013).[6] Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15, 11178-11189.[6] Retrieved from

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[7] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[7] Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

2-(3-Bromo-4-methoxyphenyl)propanoic acid is a halogenated organic compound. Due to the presence of the bromine atom and the carboxylic acid group, it is prudent to handle this chemical with care. Based on analogous compounds, the primary hazards are expected to be:

  • Skin and Eye Irritation/Corrosion : Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[1][2][3] Brominated organic compounds can also cause skin irritation.[4][5]

  • Respiratory Tract Irritation : Inhalation of dust or vapors may cause respiratory irritation.[6][7]

  • Toxicity : While specific toxicity data is unavailable, bromo-compounds can be harmful if swallowed or absorbed through the skin.[2][8][9]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 2-(3-Bromo-4-methoxyphenyl)propanoic acid.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1][10][11]A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.
Skin and Body Protection Chemical-resistant lab coat or apron.[1][12]To protect against splashes and spills. Ensure the lab coat is fully buttoned.
Hand Protection Nitrile or other chemical-resistant gloves.[12][13]Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10][14][15]A respirator may be necessary for large-scale work or if engineering controls are insufficient to maintain exposure below acceptable limits.[14]

Workflow for PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-(3-Bromo-4-methoxyphenyl)propanoic acid CheckQuantity Small (<1g) or Large (>1g) quantity? Start->CheckQuantity SmallScale Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves CheckQuantity->SmallScale Small LargeScale Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Double Gloving CheckQuantity->LargeScale CheckOperation Routine weighing or Potentially energetic reaction? CheckOperation->SmallScale Routine HighHazard Maximum Protection: - Work in Fume Hood - Consider Respirator - Full Body Protection CheckOperation->HighHazard Energetic SmallScale->CheckOperation LargeScale->CheckOperation Emergency_Response Exposure Chemical Exposure Occurs Assess Assess the Type of Exposure Exposure->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion RinseSkin Remove contaminated clothing. Rinse with water for 15 min. Skin->RinseSkin RinseEye Flush eyes with water for 15 min. Eye->RinseEye FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Medical Attention RinseSkin->SeekMedical RinseEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Immediate steps for responding to chemical exposure.

Waste Disposal: Environmental Responsibility

Proper disposal of halogenated organic waste is crucial for environmental protection and regulatory compliance. [16]

  • Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams. [17][18]This is often a regulatory requirement and can also reduce disposal costs. [16][18]* Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and should list all chemical constituents with their approximate percentages. [19][16]* Containerization : Use appropriate, sealed, and leak-proof containers for waste collection. [19]* Disposal : Dispose of the waste through your institution's designated hazardous waste management program. [2][6][9]Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities. [17]

References

  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
  • WASTE MANAGEMENT. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).
  • What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Dr.Oracle.
  • Bromination safety. YouTube.
  • Standard Operating Procedure: Bromine. Scribd.
  • SAFETY DATA SHEET - 3-(p-Methoxyphenyl)propionic acid. Fisher Scientific.
  • JR-5230 - Safety Data Sheet. Combi-Blocks, Inc.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid. TCI AMERICA.
  • Chemical Safety: Personal Protective Equipment.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Protective Equipment. American Chemistry Council.
  • SAFETY DATA SHEET - Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Fisher Scientific.
  • SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-bromopropionic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Ibuprofen. Sigma-Aldrich.
  • SAFETY DATA SHEET - Propionic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-(4-Methoxyphenyl)propionic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-(2-Methoxyphenyl)propionic acid.
  • SAFETY DATA SHEET - 2-[4-(Bromomethyl)phenyl]propionic acid. Fisher Scientific.
  • SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. Fisher Scientific.
  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.